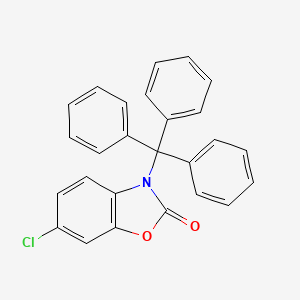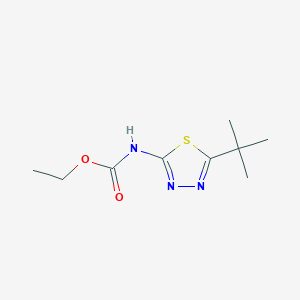![molecular formula C19H24N8O3 B15011352 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the oxadiazole and piperazine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be studied for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering specific cellular pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,3-Triazole-4-carboxylates
- Benzylpiperazine derivatives
- Oxadiazole-containing compounds
Uniqueness
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H24N8O3 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C19H24N8O3/c1-2-29-19(28)16-15(27(24-21-16)18-17(20)22-30-23-18)13-26-10-8-25(9-11-26)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H2,20,22) |
Clave InChI |
COMMGFQRFQGBNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15011278.png)
![(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B15011288.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)


![2-{(2E)-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B15011334.png)
![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011347.png)
![4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15011354.png)
![4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile](/img/structure/B15011358.png)

![2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide](/img/structure/B15011363.png)
![2,6-dibromo-4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15011365.png)
